Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-(difluoromethyl)bicyclo[111]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are often carried out under controlled conditions using specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic methodologies. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.
Mechanism of Action
The mechanism by which methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butanes: These compounds share a similar bicyclic structure but differ in the substitution pattern and ring strain.
Bicyclo[1.1.1]pentanes: Other derivatives of bicyclo[1.1.1]pentane with different functional groups can be compared to highlight the unique properties imparted by the difluoromethyl group.
Uniqueness
Methyl 3-(difluoromethyl)bicyclo[11This group can improve the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H10F2O2 |
---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10F2O2/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h5H,2-4H2,1H3 |
InChI Key |
NBZHHAQFGIUEEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(F)F |
Origin of Product |
United States |
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